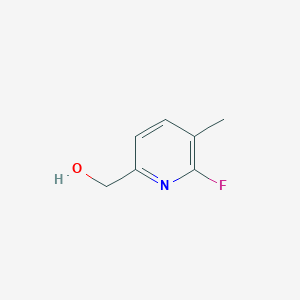

(6-Fluoro-5-methylpyridin-2-yl)methanol

Description

Contextual Significance of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine and its derivatives are fundamental scaffolds in numerous areas of chemical science. researchgate.net These heterocyclic compounds are integral to the structure of many natural products, pharmaceuticals, and agrochemicals. researchgate.net In medicinal chemistry, the pyridine ring is a common bioisostere for benzene (B151609) and other aromatic systems, offering advantages such as improved solubility and the ability to form hydrogen bonds. beilstein-journals.org

The applications of pyridine derivatives are diverse and impactful:

Medicinal Chemistry: Pyridine-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

Catalysis: Pyridine-based ligands are extensively used in transition-metal catalysis to modulate the reactivity and selectivity of catalytic processes. nih.govunimi.it Functionalized pyridines can fine-tune the electronic and steric properties of metal complexes, leading to more efficient and selective catalysts for reactions like cross-coupling and C-H bond activation. nih.govacs.org

Materials Science: In materials science, pyridine derivatives are employed in the development of functional materials with unique optical and electronic properties. rsc.org They are used as components in organic light-emitting diodes (OLEDs), sensors, and metal-organic frameworks (MOFs). rsc.org Pyridine-based polymers, for instance, have shown promise as electron-transporting materials in light-emitting devices. dtic.milst-andrews.ac.uk

Research Landscape of Fluorinated and Methylated Pyridinemethanols

The strategic incorporation of fluorine atoms and methyl groups into organic molecules is a well-established strategy in drug discovery and materials science to fine-tune molecular properties.

Fluorination can significantly alter the physicochemical and biological properties of a molecule. nih.gov The introduction of fluorine can:

Enhance metabolic stability by blocking sites of enzymatic oxidation.

Increase binding affinity to target proteins through favorable electrostatic interactions.

Modulate pKa, lipophilicity, and membrane permeability. researchgate.net

Influence molecular conformation.

Recent advances in synthetic chemistry have provided more efficient methods for the selective fluorination of heterocyclic compounds, further expanding their utility in medicinal chemistry. nih.gov

Methylation also plays a crucial role in modifying molecular properties. The addition of a methyl group can:

Increase lipophilicity, which can affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Provide steric bulk that can influence binding selectivity and conformation.

Serve as a handle for further functionalization.

The combination of fluorination and methylation in pyridinemethanol scaffolds, as seen in (6-Fluoro-5-methylpyridin-2-yl)methanol, offers a powerful approach to creating structurally diverse and functionally optimized molecules for various research applications.

Overview of Research Domains Pertaining to this compound Analogues

While research on this compound itself is limited, studies on its close analogues provide significant insights into its potential applications. A notable area of research is in the development of kinase inhibitors for the treatment of diseases such as cancer and fibrosis.

For example, a series of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridin-6-yl)imidazoles have been synthesized and evaluated as inhibitors of transforming growth factor-β (TGF-β) type I receptor kinase (ALK5). In this research, analogues of this compound were key synthetic intermediates. The study found that compounds with the 5-fluoro-6-methylpyridin-2-yl moiety displayed potent inhibitory activity against ALK5.

This research highlights the importance of the specific substitution pattern present in this compound for achieving high biological activity. The findings from such studies underscore the value of this compound as a building block in the discovery of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(6-fluoro-5-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-2-3-6(4-10)9-7(5)8/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVUOEPYGTZBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization Studies of 6 Fluoro 5 Methylpyridin 2 Yl Methanol Analogues

Reactions at the Hydroxymethyl Group

The primary alcohol functionality of (6-fluoro-5-methylpyridin-2-yl)methanol is a versatile handle for synthetic modifications, including conversion to halogens and oxidation to carbonyl compounds.

The hydroxyl group of this compound can be readily converted to a chloromethyl group, a valuable intermediate for further nucleophilic substitution reactions. This transformation is typically achieved using standard chlorinating agents. A common method for the analogous conversion of 2-hydroxymethylpyridines to 2-chloromethylpyridines involves the use of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). These reagents react with the alcohol to form a good leaving group, which is subsequently displaced by a chloride ion.

For instance, the synthesis of 2-chloro-5-chloromethylpyridine from 2-chloro-5-methylpyridine often involves a chlorination step that converts a methyl group to a chloromethyl group, a reaction that highlights the reactivity of the position alpha to the pyridine (B92270) ring. While direct chlorination of the hydroxymethyl group of the title compound is not extensively documented, analogous transformations on similar pyridine derivatives suggest that the reaction would proceed efficiently. The reaction of 2-methoxy-5-methoxymethyl-pyridine with phosphorus oxychloride and phosphorus pentachloride yields 2-chloro-5-chloromethyl-pyridine, demonstrating the feasibility of converting a side-chain oxygen functionality to a chloride. google.com

Table 1: Representative Conditions for Chlorination of Pyridine Methanol (B129727) Analogues

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Methoxy-5-methoxymethyl-pyridine | POCl₃, PCl₅ | None | Reflux | 2-Chloro-5-chloromethyl-pyridine | Not specified | google.com |

It is important to note that the conditions for these reactions can be harsh and may affect other functional groups on the pyridine ring. Careful optimization of the reaction conditions would be necessary to achieve selective chlorination of the hydroxymethyl group of this compound.

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 6-fluoro-5-methylpicolinaldehyde, or further to the carboxylic acid, 6-fluoro-5-methylpicolinic acid. A variety of oxidizing agents can be employed for this transformation, and the choice of reagent determines the oxidation state of the product. Mild oxidizing agents, such as manganese dioxide (MnO₂) or reagents used in Swern or Dess-Martin periodinane oxidations, are typically used for the selective oxidation of pyridyl methanols to their corresponding aldehydes.

For example, the oxidation of various pyridin-2-yl-methanols to the corresponding aldehydes has been achieved using a copper(I)/TEMPO catalyst system in the presence of air. researchgate.net In some cases, the oxidation of nitrogen-containing heteroaryl-2-methanols can lead to the formation of esters. nih.gov

Conversely, avoiding unwanted oxidation is crucial in many synthetic routes. For instance, during dimerization or other coupling reactions involving the pyridine ring, the hydroxymethyl group might be sensitive to the reaction conditions. Protecting the alcohol group, for example, by converting it to a silyl (B83357) ether or another stable ether, can prevent its oxidation. After the desired reaction on the pyridine ring is completed, the protecting group can be removed to regenerate the hydroxymethyl functionality. The synthesis of (pyridin-2-ylmethyl)porphyrins highlights the challenges in oxidizing a hydroxymethyl group on a pyridine ring to an aldehyde, where the aldehyde may be unstable. academie-sciences.fr

Table 2: Conditions for Oxidation of Pyridyl Methanols

| Substrate | Oxidizing System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Pyridinemethanol | bis(pyridyl)-N-alkylamine/CuI/TEMPO/NMI | 2-Pyridinecarboxaldehyde | Not specified | researchgate.net |

Pyridine Ring Functionalization

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution reactions. The existing substituents further modulate the regioselectivity of these transformations.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org The pyridine nitrogen deactivates the ring towards electrophilic attack. However, the substituents on the ring play a crucial role in directing incoming electrophiles. In this compound, the activating methyl group (ortho, para-directing) and the deactivating but ortho, para-directing fluoro and hydroxymethyl groups will influence the position of substitution.

Considering the directing effects, electrophilic attack is most likely to occur at the C3 or C4 positions. The C3 position is meta to the deactivating nitrogen and ortho to the activating methyl group. The C4 position is para to the methyl group. The fluorine at C6 strongly deactivates the ring, particularly at the adjacent C5 position. Therefore, electrophilic substitution, if it occurs, would be expected to be directed primarily to the C3 and C4 positions, with the precise outcome depending on the nature of the electrophile and the reaction conditions. It is known that electrophilic substitution on pyridine itself, under harsh conditions, favors the 3-position. quora.comquora.com

The pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitrogen atom (C2 and C6). nih.gov This is because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. In this compound, the fluorine atom at the C6 position is a good leaving group, making this position susceptible to nucleophilic attack.

The general mechanism for SₙAr on a fluoropyridine involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring. The rate of nucleophilic aromatic substitution on halopyridines often follows the order F > Cl > Br > I, as fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon more electrophilic. nih.govnih.gov Studies on the nucleophilic aromatic fluorination of 2-substituted pyridine rings have shown that the reaction can proceed efficiently. epa.gov

Achieving selective functionalization of the pyridine ring in this compound requires careful consideration of the directing effects of the existing substituents and the choice of reaction conditions.

At C3 and C4: As discussed, these positions are the most likely targets for electrophilic substitution. By choosing appropriate electrophiles and catalysts, it may be possible to selectively introduce functional groups at these positions.

At C6: The presence of the fluoro group makes the C6 position a prime site for nucleophilic aromatic substitution. A wide range of nucleophiles (e.g., alkoxides, amines, thiols) can be used to displace the fluoride and introduce new functional groups. For example, the reaction of 3-methoxy-6-methyl-2-nitropyridine with fluoride demonstrates the feasibility of SₙAr on a substituted pyridine. researchgate.net

Directed Metalation: Another powerful strategy for selective functionalization is directed ortho-metalation. The hydroxymethyl group at C2 could potentially direct a strong base (like an organolithium reagent) to deprotonate the adjacent C3 position, creating a nucleophilic center that can then react with various electrophiles.

By employing a combination of these strategies, it is possible to selectively introduce a wide array of functional groups onto the pyridine ring of this compound, enabling the synthesis of a diverse library of derivatives for further studies.

Formation of Polymeric Structures and Dimers

Extensive research into the reactivity of pyridinemethanol derivatives has revealed their potential for undergoing self-condensation and polymerization reactions under specific conditions. These transformations are influenced by factors such as the nature and position of substituents on the pyridine ring, the reaction temperature, and the presence of catalysts.

Self-Condensation and Dimerization Reactions

While specific studies on the self-condensation and dimerization of this compound are not extensively documented in publicly available literature, the general reactivity of pyridinemethanol compounds suggests potential pathways for such reactions. Typically, the hydroxyl group of the methanol substituent can act as a nucleophile, while the pyridine ring can either be susceptible to nucleophilic attack or, if activated, participate in electrophilic substitution.

Theoretically, under acidic conditions, the hydroxyl group could be protonated, leading to the formation of a carbocation that could then be attacked by the nitrogen atom or a carbon atom of another molecule of this compound. This could result in the formation of ether linkages or C-C bonds between pyridine units, leading to dimers. The presence of the electron-withdrawing fluorine atom would likely influence the electron density of the pyridine ring, affecting its propensity to participate in these reactions.

Polymerization Potential of Pyridinemethanol Derivatives

The polymerization of pyridinemethanol derivatives is an area of interest for the synthesis of novel materials with unique electronic and thermal properties. The ability of these compounds to form polymeric structures is largely dependent on the reactivity of the methanol group and the potential for intermolecular reactions.

For pyridinemethanol derivatives, polymerization can be envisioned to proceed through several mechanisms, including condensation polymerization where water is eliminated to form polyethers or poly(pyridinium) salts. The reaction conditions, such as the use of strong acids or bases and high temperatures, would be critical in directing the polymerization process. The substituents on the pyridine ring, in this case, a fluoro and a methyl group, would play a significant role in the reactivity of the monomer and the properties of the resulting polymer.

Reactivity of Fluoro and Methyl Substituents

The fluorine atom at the 6-position is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring. This makes the ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace the fluoride ion. The ease of this displacement depends on the nature of the nucleophile and the reaction conditions. The high electronegativity of fluorine also makes the adjacent carbon atom more electrophilic. sci-hub.se

The methyl group at the 5-position is an electron-donating group, which can partially offset the electron-withdrawing effect of the fluorine atom. The methyl group can also be a site for chemical modification through reactions such as oxidation or halogenation under specific conditions, although these reactions often require harsh reagents.

The interplay between the electron-withdrawing fluoro group and the electron-donating methyl group, along with the nucleophilic hydroxymethyl group, creates a complex reactivity profile for this compound, making it a versatile building block in organic synthesis.

Theoretical and Computational Investigations of 6 Fluoro 5 Methylpyridin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energy, and other key characteristics. Among the most widely used approaches is Density Functional Theory (DFT), which balances computational cost with accuracy, making it a staple for molecular investigation.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is employed to predict the optimized molecular geometry, including bond lengths and bond angles, by finding the lowest energy conformation of the molecule. For a molecule like (6-Fluoro-5-methylpyridin-2-yl)methanol, DFT calculations, often using a basis set such as 6-311++G(d,p), can precisely model the spatial arrangement of its atoms.

These calculations provide the foundational data for all other computational analyses. The optimized structure represents the molecule in its most stable state in the gas phase, from which properties like vibrational frequencies and electronic characteristics are derived. The correlation between theoretically calculated geometric parameters and experimental data, when available for similar structures, is often very high, validating the computational approach.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT Note: The following data is illustrative of typical results from DFT calculations and is not derived from a specific study on this molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-C (ring) | ~1.39 - 1.40 Å |

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Length | C-CH3 | ~1.51 Å |

| Bond Length | C-CH2OH | ~1.52 Å |

| Bond Angle | C-N-C | ~117° |

| Bond Angle | F-C-C | ~119° |

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. dergipark.org.tr The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how the molecule interacts with other species.

The energy of the HOMO is related to the ionization potential and represents the molecule's capacity to donate an electron. Conversely, the LUMO's energy is linked to the electron affinity, indicating its ability to accept an electron. dergipark.org.tr Computational methods are used to calculate the energies of these orbitals and visualize their electron density distributions. For this compound, the analysis would likely show the HOMO localized around the electron-rich pyridine (B92270) ring and the methanol (B129727) group, while the LUMO may be distributed more across the aromatic system, influenced by the electron-withdrawing fluorine atom.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. dergipark.org.tr A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and more chemically reactive.

From the HOMO and LUMO energy values, several key electronic chemical properties can be calculated to quantify reactivity:

Ionization Potential (I): The energy required to remove an electron. Calculated as I = -EHOMO. dergipark.org.tr

Electron Affinity (A): The energy released when an electron is added. Calculated as A = -ELUMO. dergipark.org.tr

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2. dergipark.org.tr

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. dergipark.org.tr Hard molecules have a large energy gap, while soft molecules have a small one.

Table 2: Illustrative Electronic Chemical Properties for this compound Note: This table presents example values typical for a molecule of this type, calculated from theoretical HOMO/LUMO energies.

| Property | Formula | Illustrative Value (eV) |

|---|---|---|

| EHOMO | - | -6.8 eV |

| ELUMO | - | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.8 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

Computational methods can also determine the dipole moment and various thermodynamic properties of this compound. The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within the molecule. It is a critical factor in understanding solubility and intermolecular interactions.

Thermodynamic properties such as enthalpy, entropy, and heat capacity can be calculated from the vibrational frequencies obtained through DFT. These properties provide insight into the stability of the molecule and its behavior at different temperatures, which is essential for understanding its potential in various chemical environments.

Table 3: Illustrative Calculated Properties for this compound Note: The following data is for illustrative purposes.

| Property | Illustrative Value |

|---|---|

| Dipole Moment | ~2.5 - 3.5 Debye |

| Standard Enthalpy | Value in kJ/mol |

| Standard Entropy | Value in J/(mol·K) |

| Heat Capacity (Cv) | Value in J/(mol·K) |

Molecular Modeling and Docking Simulations

Beyond understanding the intrinsic properties of an isolated molecule, computational chemistry excels at simulating how a molecule interacts with biological macromolecules. These methods are central to drug discovery and development, providing a way to screen compounds for potential therapeutic activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nih.gov This simulation helps to forecast the binding affinity and mode of interaction between the ligand and the active site of the target protein.

For this compound, a docking study would involve placing the molecule into the binding pocket of a selected protein target. The simulation software then calculates the most stable binding poses and estimates the binding energy, often expressed in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. These studies are crucial for generating hypotheses about the molecule's potential biological targets and mechanism of action. nih.gov

Table 4: Example of Molecular Docking Results Note: This table illustrates the type of data generated from a molecular docking simulation against a hypothetical protein target.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | ASP 150, LYS 45 | Hydrogen Bond |

| Hypothetical Kinase A | -8.5 | LEU 25, VAL 70 | Hydrophobic Interaction |

| Hypothetical Oxidoreductase B | -7.2 | SER 98 | Hydrogen Bond |

| Hypothetical Oxidoreductase B | -7.2 | PHE 180, TRP 201 | π-π Stacking |

Conformational Analysis and Energetic Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation of the hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups attached to the pyridine ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers that separate them.

For aromatic alcohols, the energy minima often occur when the O-H bond is either in the plane of the aromatic ring or perpendicular to it, influenced by steric hindrance and potential intramolecular hydrogen bonding. nih.gov In this compound, the orientation of the -CH₂OH group is influenced by steric interactions with the adjacent methyl group at the C5 position and electronic interactions with the pyridine nitrogen.

The table below presents hypothetical, yet realistic, rotational energy barriers for the key rotatable bonds in this compound, calculated using DFT methods. These values are essential for understanding the molecule's dynamic behavior in different environments. mdpi.commdpi.com

| Rotatable Bond | Description | Predicted Rotational Barrier (kcal/mol) | Conformational Significance |

|---|---|---|---|

| Py-CH₂OH (C2-C bond) | Rotation of the hydroxymethyl group | 2.5 - 5.0 | Determines the orientation of the hydroxyl group, affecting hydrogen bonding capability. |

| C-OH (C-O bond) | Rotation of the hydroxyl proton | 1.0 - 2.0 | Influences intramolecular hydrogen bonding possibilities with the pyridine nitrogen. |

| Py-CH₃ (C5-C bond) | Rotation of the methyl group | 0.5 - 1.5 | Low barrier indicates near-free rotation, but can influence steric interactions in specific conformations. |

Topological Studies of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution (ρ(r)) of a molecule to elucidate the nature of its chemical bonds and non-covalent interactions. pitt.eduwiley-vch.de This analysis involves identifying critical points (CPs) in the electron density, where the gradient of the density is zero. nih.govmuni.cz

There are four main types of critical points, but the most relevant for chemical bonding are the Bond Critical Points (BCPs), which are found along the path of maximum electron density between two bonded atoms. wiley-vch.denih.gov The properties of the electron density at these BCPs reveal the characteristics of the interaction.

Key QTAIM parameters at a Bond Critical Point (BCP) include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order or strength. researchgate.net

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, typical of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, characteristic of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces). nih.govresearchgate.net

Total Electron Energy Density (H(r)) : The sign of H(r) can also help characterize interactions. A negative H(r) is indicative of covalent character, while a positive or near-zero H(r) suggests non-covalent interactions. researchgate.net

For this compound, a QTAIM analysis would provide quantitative insight into the C-F bond's polarity, the nature of the bonds within the pyridine ring, and potential intramolecular non-covalent interactions, such as a hydrogen bond between the hydroxyl proton and the pyridine nitrogen.

The following table presents expected QTAIM parameters for key bonds in the molecule, based on computational analysis of similar structures. uni-muenchen.de

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Predicted Bond Type |

|---|---|---|---|---|

| C-F | ~0.20 | > 0 (Positive) | > 0 (Positive) | Polar Covalent (Closed-shell) |

| C=N (ring) | ~0.35 | < 0 (Negative) | < 0 (Negative) | Covalent (Shared-shell) |

| C-C (ring) | ~0.30 | < 0 (Negative) | < 0 (Negative) | Covalent (Shared-shell) |

| O-H···N (intramolecular) | ~0.02 | > 0 (Positive) | > 0 (Positive) | Weak Hydrogen Bond (Closed-shell) |

Structure-Property Relationship Predictions

The physicochemical properties of this compound are a direct consequence of its molecular structure. The interplay between the pyridine core and its substituents—fluoro, methyl, and hydroxymethyl groups—governs properties such as lipophilicity, aqueous solubility, and acid-base character. Quantitative Structure-Property Relationship (QSPR) models can be used to predict these properties.

Basicity (pKa) : The nitrogen atom of the pyridine ring is basic. Its pKa is modulated by the electronic effects of the substituents. The methyl group is a weak electron-donating group, which slightly increases basicity. Conversely, the fluorine atom is a strong electron-withdrawing group, which is expected to decrease the basicity of the pyridine nitrogen. The hydroxymethyl group has a weaker, slightly electron-withdrawing inductive effect. The net effect on pKa results from the combination of these influences.

Below is a table predicting the physicochemical properties of the title compound in comparison to simpler, related molecules.

| Compound | Predicted logP | Predicted pKa (of conjugate acid) | Structural Contribution to Property |

|---|---|---|---|

| Pyridine | 0.65 | 5.25 | Baseline reference. |

| 2-Picoline | 0.86 | 5.97 | Methyl group increases logP and pKa. |

| 2-Fluoropyridine (B1216828) | 0.25 | -0.44 | Fluorine atom decreases both logP and pKa significantly. |

| (Pyridin-2-yl)methanol | -0.40 | ~4.9 | Hydroxymethyl group greatly decreases logP. |

| This compound | ~0.5 - 0.9 | ~1.0 - 2.0 | Combined effects: F decreases pKa; CH₃ and CH₂OH modulate logP. |

Computational Design of Novel Derivatives

Computational, or in silico, methods are pivotal in the rational design of novel molecules with optimized properties for specific applications, such as drug discovery. nih.gov Starting from a lead compound like this compound, a systematic approach can be employed to design derivatives with potentially improved efficacy, selectivity, or pharmacokinetic profiles. auctoresonline.orgtandfonline.com

The design process typically follows a structured workflow:

Target Identification and Binding Site Analysis : A hypothetical biological target (e.g., a protein kinase or enzyme) is identified. The binding site is characterized to identify key interactions such as hydrogen bonds, hydrophobic pockets, and electrostatic contacts. tandfonline.com

Scaffold Modification : Derivatives are designed by modifying the parent structure. This can involve altering substituent positions, replacing functional groups with bioisosteres (e.g., replacing -CH₃ with -Cl), or extending the structure to probe new regions of the binding pocket. nih.govnih.gov

Virtual Screening and Docking : The designed library of derivatives is computationally screened. Molecular docking simulations predict the binding mode and affinity of each derivative within the target's active site. tandfonline.com

ADME/Tox Prediction : The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates are predicted using computational models to filter out compounds with poor drug-like characteristics. auctoresonline.org

The table below outlines potential design strategies for creating novel derivatives of this compound.

| Modification Strategy | Example Derivative Group | Rationale / Desired Outcome | Computational Evaluation Method |

|---|---|---|---|

| Hydroxymethyl Group Modification | Replace -OH with -NH₂, -OCH₃, or form esters/amides. | Modulate hydrogen bonding capacity, lipophilicity, and metabolic stability. | Molecular Docking, logP Calculation. |

| Fluorine Atom Repositioning/Replacement | Move F to C3 or C4; replace with -Cl, -CN. | Fine-tune electronic properties (pKa) and explore different halogen bonding interactions. | pKa Prediction, Molecular Docking. |

| Methyl Group Bioisosteric Replacement | Replace -CH₃ with -Cl, -NH₂, -CF₃. | Alter steric profile, electronics, and metabolic stability (e.g., block metabolism). | Molecular Docking, ADME Prediction. |

| Scaffold Hopping/Extension | Extend from the hydroxymethyl group with another aromatic ring. | Access additional sub-pockets in the target binding site to increase affinity and selectivity. | Molecular Docking, Binding Free Energy Calculation. |

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic Characterization Beyond Routine NMR and Mass Spectrometry

While mass spectrometry confirms the molecular weight and elemental composition, detailed spectroscopic techniques are required to elucidate the specific arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For (6-Fluoro-5-methylpyridin-2-yl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. The expected chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the pyridine (B92270) ring.

Aromatic Protons: Two distinct signals are expected for the protons on the pyridine ring, appearing as doublets due to coupling with each other. The proton at position 3 (ortho to the fluorinated carbon) will likely resonate further downfield than the proton at position 4.

Methylene (B1212753) Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to produce a singlet, as they are typically equivalent and too far removed to show significant coupling to the ring protons. Its chemical shift would be in the typical range for benzylic-type alcohols.

Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the upfield region of the spectrum.

Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift is variable, depending on concentration, solvent, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The presence of the highly electronegative fluorine atom introduces characteristic carbon-fluorine coupling constants (J-coupling), which are invaluable for assignment.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the pyridine ring. The carbon directly bonded to the fluorine atom (C6) will show a large one-bond coupling constant (¹JCF). Other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), which aids in assigning their positions.

Methylene Carbon (-CH₂OH): This carbon will appear in the aliphatic region, typically between 60-70 ppm.

Methyl Carbon (-CH₃): The methyl carbon will resonate at a higher field (lower ppm value).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom. nih.gov Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear spectra. nih.gov The spectrum for this compound would show a single resonance, as there is only one fluorine atom. The chemical shift provides insight into the electronic environment, and coupling to nearby protons (³JHF and ⁴JHF) would split this signal into a multiplet, confirming its position on the pyridine ring. chromatographyonline.comorganicchemistrydata.org

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-3 | ~7.6 - 7.9 | d | ³JHH ≈ 8-9 |

| H-4 | ~7.2 - 7.5 | d | ³JHH ≈ 8-9 | |

| -CH₂OH | ~4.6 - 4.8 | s | - | |

| -CH₃ | ~2.2 - 2.4 | s | - | |

| ¹³C | C-2 (-CH₂OH) | ~160 - 165 | d | ²JCF ≈ 15-20 |

| C-3 | ~138 - 142 | d | ⁴JCF ≈ 2-4 | |

| C-4 | ~120 - 125 | d | ³JCF ≈ 4-6 | |

| C-5 (-CH₃) | ~125 - 130 | d | ²JCF ≈ 20-25 | |

| C-6 (-F) | ~162 - 168 | d | ¹JCF ≈ 240-260 | |

| -CH₃ | ~15 - 20 | s | - | |

| ¹⁹F | C6-F | ~ -60 to -90 | m | - |

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) are found just below 3000 cm⁻¹. vscht.cz

C=C and C=N Stretches: The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected in the 1400-1600 cm⁻¹ region. researchgate.net

C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol will give rise to a strong peak around 1050-1150 cm⁻¹.

C-F Stretch: A strong and characteristic absorption band for the C-F bond stretch is expected in the 1000-1300 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C / C=N Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1300 | Strong |

| C-O Stretch (Primary Alcohol) | 1050 - 1150 | Strong |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the ultraviolet region. For this compound, the spectrum is expected to show absorptions arising from π → π* and n → π* transitions associated with the pyridine ring. The exact position of the absorption maxima (λmax) can be influenced by the substituents and the solvent used for analysis. Typically, pyridine derivatives show strong π → π* transitions below 280 nm and weaker n → π* transitions at longer wavelengths. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding from the hydroxyl group. As of now, a crystal structure for this specific compound does not appear to be publicly available in crystallographic databases.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.

HPLC is a powerful tool for both the analysis and purification of organic compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would be most suitable.

Stationary Phase: A C18 or a fluorinated stationary phase could be employed. Fluorinated phases can offer alternative selectivity for halogenated compounds. chromatographyonline.com

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used.

Detection: A UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., around 260-270 nm) would be appropriate for detection and quantification.

This method allows for the determination of the compound's purity by integrating the area of its peak relative to the total peak area. It can also be scaled up for preparative separation to obtain highly pure material for further studies.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly technique for the separation of enantiomers, a critical process in pharmaceutical development. fagg.be Its application is particularly advantageous for the chiral resolution of pharmaceutical intermediates like this compound. The technique primarily utilizes supercritical carbon dioxide (CO₂) as the main mobile phase, often mixed with a small percentage of an organic modifier, such as methanol or ethanol (B145695). researchgate.netresearchgate.net This composition provides a mobile phase with low viscosity and high diffusivity, which permits high flow rates and rapid separations without compromising efficiency. researchgate.netresearchgate.net

The success of chiral SFC separations heavily relies on the selection of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) carbamate (B1207046) derivatives, are the most widely and successfully employed for a broad range of racemic compounds. researchgate.netmdpi.com For fluorinated compounds like this compound, specialized fluorinated stationary phases have also been developed to enhance chiral recognition and separation performance. researchgate.net

In a typical analytical approach for a compound like this compound, a screening process is conducted using several different CSPs and organic modifiers to identify the optimal separation conditions. shimadzu.com Parameters such as temperature, back pressure, and the concentration of the modifier are systematically varied to achieve the best resolution between the enantiomers. researchgate.netmdpi.com For instance, a promising separation of a pharmaceutical intermediate was achieved on a Chiralcel-OD-H column using a mobile phase of 20% methanol in CO₂ at 40°C and 100 bar pressure. researchgate.net Such conditions often lead to significantly faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.net

Interactive Table 1: Typical SFC Screening Conditions for Chiral Resolution

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Chiral Column | Chiralcel OD-H | Lux Cellulose-2 | Chiralpak IA | CCO-F4 (Fluorinated) |

| Mobile Phase | 80% CO₂ / 20% Methanol | 85% CO₂ / 15% Ethanol | 90% CO₂ / 10% Isopropanol | 75% CO₂ / 25% Methanol |

| Flow Rate | 3.0 mL/min | 2.5 mL/min | 3.5 mL/min | 3.0 mL/min |

| Back Pressure | 150 bar | 120 bar | 160 bar | 150 bar |

| Temperature | 35 °C | 40 °C | 30 °C | 25 °C |

Applications in Medicinal Chemistry Research and Chemical Biology Excluding Clinical Trials, Safety, and Dosage

Radiopharmaceutical Chemistry and Imaging Probe Development

The unique characteristics of the fluorine atom, particularly the stable isotope ¹⁹F and the positron-emitting radioisotope ¹⁸F, make fluorinated compounds like (6-Fluoro-5-methylpyridin-2-yl)methanol valuable in the development of diagnostic tools. The introduction of fluorine can enhance binding affinity, metabolic stability, and blood-brain barrier penetration of drug candidates. The radioisotope ¹⁸F is especially important for Positron Emission Tomography (PET), a sensitive molecular imaging technique used to visualize and quantify physiological processes in vivo. nih.gov

While direct radiolabeling of this compound itself is not prominently documented, the synthesis of structurally related ¹⁸F-labeled pyridine (B92270) derivatives provides a clear blueprint for how its precursor could be radiolabeled. The most efficient and widely used method for introducing the [¹⁸F]fluoride ion into a pyridine ring is through a nucleophilic heteroaromatic substitution (SNAr) reaction. nih.gov This method is particularly effective for positions activated towards nucleophilic attack, such as the 2- and 6-positions of the pyridine ring.

The general strategy involves a precursor molecule where the position to be labeled (in this case, the 6-position) is functionalized with a good leaving group, such as a nitro (-NO₂) or a trimethylammonium (-N⁺(CH₃)₃) group. The precursor is then reacted with a no-carrier-added, activated K[¹⁸F]F-Kryptofix 2.2.2 complex. nih.gov This reaction is typically performed in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, often enhanced by microwave irradiation to shorten reaction times. nih.gov

For instance, the synthesis of 6-[¹⁸F]fluoro-2-pyridinamine has been achieved via nucleophilic substitution on halogen-substituted 2-pyridinecarbonitrile derivatives, with [¹⁸F]fluoride incorporation yields ranging from 67% to 98%. researchgate.net Similarly, the prosthetic group 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) is synthesized in a single step from its trimethylammonium precursor in 60-70% yield. acs.org

Based on these established methods, a plausible synthetic route to produce a radiolabeled version of the target scaffold for PET imaging would involve a precursor such as (5-methyl-6-nitropyridin-2-yl)methanol.

| Precursor Type | Leaving Group | Typical Reagents | Solvent | Temperature | Radiochemical Yield (RCY) | Reference |

| Nitropyridine | -NO₂ | K[¹⁸F]F-K222 | DMSO | 120-150 °C | High | nih.gov |

| Halopyridine | -Br, -Cl | K[¹⁸F]F-K222 | DMSO | 150-180 °C | 67-98% | researchgate.net |

| Trimethylammonium Salt | -N⁺(CH₃)₃ | K[¹⁸F]F | DMSO | 120-150 °C | 60-70% | nih.govacs.org |

This interactive table summarizes common conditions for the ¹⁸F-labeling of pyridine rings via nucleophilic aromatic substitution.

Fluorinated methylpyridine cores are integral to the design of PET imaging probes for various biological targets. Although this compound is a building block, derivatives containing this or isomeric fluoro-methyl-pyridine moieties have been evaluated as specific imaging agents.

A prominent example is the development of N-(4-[¹⁸F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine, a promising PET tracer for imaging aggregated tau protein, a hallmark of Alzheimer's disease. nih.gov This tracer demonstrated potent and selective binding to tau aggregates and a favorable pharmacokinetic profile in preclinical rat and monkey PET studies. nih.gov

Furthermore, non-radioactive analogs have been synthesized and evaluated as inhibitors for other significant molecular targets. A series of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( nih.govresearchgate.netgoogle.comtriazolo[1,5-a]pyridin-6-yl)imidazoles were developed as potent inhibitors of transforming growth factor-β (TGF-β) type I receptor kinase (ALK5). nih.gov One of the lead compounds from this series, which contains the 5-fluoro-6-methylpyridin-2-yl moiety, showed high inhibitory activity against ALK5 with an IC₅₀ value of 7.68 nM. nih.gov Such potent and selective inhibitors are excellent candidates for future development into ¹⁸F-labeled PET probes to visualize ALK5 expression in cancer and fibrosis.

The evaluation of a potential PET probe involves several stages:

In vitro binding assays: To determine the affinity and selectivity for the target receptor or enzyme.

Autoradiography: Using tissue sections to visualize the binding pattern and confirm target engagement.

In vivo PET imaging in animal models: To assess biodistribution, pharmacokinetics, and blood-brain barrier penetration.

Metabolite analysis: To determine the stability of the radiotracer in vivo.

These studies are crucial to validate a new radiotracer's potential for clinical translation.

Role as Building Blocks in Complex Molecule Synthesis

This compound is a valuable heterocyclic building block. Its functional groups—the nucleophilic hydroxymethyl group and the fluorinated pyridine ring—allow for its incorporation into larger, more complex molecules through various chemical transformations.

The fluoro-methyl-pyridine core is a key component in a number of advanced pharmaceutical candidates. The compound's structure is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies. For example, the development of inhibitors for TGF-β type I receptor kinase (ALK5) utilized 5-(fluoro-substituted-6-methylpyridin-2-yl)imidazole derivatives as the core structure. nih.gov The synthesis of these complex imidazoles would logically proceed from a precursor like (6-fluoro-5-methylpyridin-2-yl)carbaldehyde or a related carboxylic acid, which can be derived from this compound through oxidation.

Similarly, other substituted pyridinemethanol derivatives serve as crucial intermediates in the synthesis of commercial drugs. For instance, 5-methylpyridine-3-methanol is a key intermediate in the improved synthesis process for Rupatadine Fumarate, an antihistamine. google.com The synthesis involves the reduction of a methyl ester to the corresponding methanol (B129727), which is then further functionalized. google.com This highlights the industrial importance of pyridinemethanol intermediates in constructing the final active pharmaceutical ingredient (API).

| Drug/Candidate Class | Target | Role of Pyridine Intermediate | Reference |

| ALK5 Inhibitors | TGF-β Type I Receptor | Forms the core scaffold of the inhibitor molecule | nih.gov |

| Rupatadine Fumarate | Histamine H1 Receptor | Key building block (5-methylpyridine-3-methanol) for constructing the final drug structure | google.com |

| mGluR5 Modulators | Metabotropic Glutamate Receptor 5 | Precursors like 2-methyl-6-(phenylethynyl)-pyridine are used to develop positive allosteric modulators | nih.gov |

This interactive table shows examples of pharmaceutical agents where pyridinemethanol or related pyridine derivatives are key synthetic intermediates.

Pyridine-based compounds are a cornerstone of the agrochemical industry, forming the basis for many successful herbicides, fungicides, and insecticides. nih.govresearchgate.net The unique electronic properties of the pyridine ring, often enhanced by halogen substitution, contribute to the biological activity and selectivity of these agents.

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes

The future synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol and its derivatives will likely prioritize environmentally benign methodologies. Traditional methods for creating functionalized pyridines often involve harsh conditions, toxic reagents, and significant waste generation. nih.govbenthamscience.com Green chemistry principles offer a pathway to more sustainable production.

Future research should focus on several key areas to enhance the sustainability of synthesizing this compound:

Catalysis: The development of novel catalysts, including biocatalysts and earth-abundant metal catalysts, could lead to milder reaction conditions and improved selectivity. ijarsct.co.inrsc.org Iron-catalyzed cyclization, for instance, has shown promise for the green synthesis of substituted pyridines. rsc.org

Alternative Solvents and Reaction Conditions: The use of greener solvents, such as deep eutectic solvents or even solvent-free reactions, can significantly reduce the environmental impact. ijarsct.co.in Techniques like microwave-assisted and ultrasound-assisted synthesis can also contribute to reduced energy consumption and shorter reaction times. nih.govijarsct.co.in

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Multicomponent one-pot reactions are a promising strategy in this regard. nih.govacs.org

| Sustainable Synthesis Approach | Potential Advantages | Relevant Research Areas |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme engineering to create catalysts for specific pyridine (B92270) functionalization. |

| Earth-Abundant Metal Catalysis | Lower cost and toxicity compared to precious metal catalysts (e.g., palladium). | Iron, copper, and zinc-based catalytic systems for C-H functionalization. rsc.orgresearchgate.net |

| Microwave/Ultrasound Assistance | Reduced reaction times, lower energy consumption, potentially higher yields. | Optimization of microwave and ultrasonic parameters for specific reaction steps. nih.govijarsct.co.in |

| Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification processes. | Design of novel one-pot syntheses for highly substituted pyridine derivatives. acs.org |

Exploration of Novel Biological Targets for this compound Derivatives

Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The presence of a fluorine atom in this compound is particularly noteworthy, as fluorination can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.goveurekaselect.com

Future research should systematically explore the therapeutic potential of derivatives of this compound. A key strategy will be the synthesis of a diverse library of analogues with modifications to the core structure. These derivatives can then be screened against a wide array of biological targets.

Potential Therapeutic Areas for Investigation:

Oncology: Pyridine-containing compounds have shown significant antiproliferative activity against various cancer cell lines. nih.govnih.gov Derivatives of this compound could be investigated as inhibitors of kinases, proteases, or other enzymes crucial for cancer cell survival and proliferation.

Infectious Diseases: The pyridine nucleus is a common feature in antimalarial and other antimicrobial agents. bohrium.comnih.gov Novel derivatives could be tested for activity against drug-resistant strains of bacteria, fungi, and parasites.

Neurodegenerative Diseases: Some pyridine derivatives have been explored for their potential in treating conditions like Alzheimer's disease. nih.gov Research could focus on targets such as cholinesterases or enzymes involved in amyloid-beta plaque formation.

Inflammatory Disorders: The anti-inflammatory properties of certain pyridine scaffolds suggest that derivatives of this compound could be developed as novel treatments for chronic inflammatory diseases.

Advanced Mechanistic Studies of Reactions and Biological Activities

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing molecules with desired properties. For this compound, future mechanistic studies should address both its synthesis and its potential biological interactions.

In the realm of synthesis, detailed investigations into the mechanisms of C-H functionalization reactions will be particularly valuable. beilstein-journals.orgnih.gov Techniques such as kinetic isotope effect studies, in-situ reaction monitoring, and computational modeling (e.g., Density Functional Theory) can provide insights into the rate-determining steps and the role of catalysts. beilstein-journals.orgnih.gov This knowledge can guide the development of more efficient and selective synthetic methods.

From a biological perspective, understanding how derivatives of this compound interact with their biological targets at a molecular level is paramount. Future research should employ a combination of experimental and computational approaches:

Structural Biology: X-ray crystallography and cryo-electron microscopy can reveal the precise binding mode of active compounds to their target proteins.

Biophysical Techniques: Methods like surface plasmon resonance and isothermal titration calorimetry can quantify the binding affinity and thermodynamics of these interactions.

Computational Docking and Molecular Dynamics: These in silico tools can predict binding poses and simulate the dynamic behavior of the ligand-protein complex over time, providing insights that can guide the design of more potent and selective inhibitors. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and chemical synthesis. nih.goviscientific.org For this compound, these technologies can be applied across the entire research and development pipeline.

Applications of AI/ML:

| Application Area | Specific AI/ML Tools and Techniques | Potential Impact |

| De Novo Drug Design | Generative models (e.g., recurrent neural networks, generative adversarial networks). | Design of novel derivatives of this compound with optimized properties. |

| Predictive Modeling | Quantitative Structure-Activity Relationship (QSAR) models, deep neural networks. | Prediction of biological activity, toxicity, and pharmacokinetic properties, reducing the need for extensive experimental screening. nih.gov |

| Computer-Aided Synthesis Planning (CASP) | Retrosynthesis prediction algorithms. | Identification of efficient and novel synthetic routes to target molecules. acs.orgphiladelphia.edu.jo |

| Reaction Optimization | Bayesian optimization and other machine learning algorithms. | Rapid optimization of reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and purity. |

The integration of AI with automated synthesis platforms could enable a closed-loop system where new compounds are designed, synthesized, and tested in a rapid and iterative fashion, significantly accelerating the discovery of new drug candidates based on the this compound scaffold. nih.gov

Investigation of Organometallic Chemistry Involving this compound

The pyridine nitrogen and the hydroxyl group of this compound make it an excellent candidate for use as a ligand in organometallic chemistry. wikipedia.org The coordination of this molecule to transition metals could lead to the formation of novel complexes with interesting catalytic, electronic, or magnetic properties.

Unexplored avenues in this area include:

Synthesis of Novel Coordination Complexes: The reaction of this compound with a variety of transition metals (e.g., palladium, platinum, rhodium, iridium, iron, cobalt) could yield a diverse range of complexes with different geometries and electronic structures. nih.govjscimedcentral.com The fluorine substituent could influence the electronic properties and reactivity of the resulting metal centers. acs.orgfu-berlin.de

Catalytic Applications: These new organometallic complexes could be screened for catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and C-H activation. The specific steric and electronic properties imparted by the this compound ligand could lead to unique reactivity and selectivity.

Materials Science: The incorporation of these metal complexes into larger supramolecular assemblies or polymers could lead to new materials with interesting photophysical or magnetic properties.

The systematic exploration of the organometallic chemistry of this compound represents a fertile ground for fundamental research and the potential discovery of new catalysts and functional materials.

Q & A

Q. What are the primary synthetic routes for (6-Fluoro-5-methylpyridin-2-yl)methanol, and what methodological considerations are critical for reproducibility?

The synthesis typically involves halogenated pyridine precursors. A common approach includes:

- Nucleophilic substitution : Starting with a fluorinated pyridine derivative (e.g., 5-chloropyridine), substituting the halogen with a methylthiol group under basic conditions .

- Reduction : Subsequent reduction of a carbonyl intermediate (e.g., aldehyde or ketone) to the alcohol using sodium borohydride (NaBH₄) in solvents like ethanol or methanol .

- Crystallography validation : Structural confirmation via X-ray crystallography, as demonstrated for related fluoropyridine alcohols .

Key parameters : Solvent choice (DMF, ethanol), catalyst presence, and reaction temperature (reflux conditions often required). Reproducibility hinges on strict control of moisture and oxygen-sensitive steps .

Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding) and confirms hydroxyl group presence .

- HPLC/FTIR : Purity assessment via reverse-phase HPLC (methanol/water mobile phase) and FTIR for functional group verification (O-H stretch at ~3200 cm⁻¹) .

- X-ray crystallography : Resolves stereochemical ambiguities; for example, Acta Crystallographica studies on analogous fluoropyridines provide benchmark bond angles/torsions .

Q. What purification strategies are recommended for isolating this compound, particularly when dealing with polar byproducts?

- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane to methanol/dichloromethane) to separate polar impurities .

- Recrystallization : Methanol or ethanol as solvents yield high-purity crystals, leveraging the compound’s moderate solubility in cold alcohols .

- Solvent selection : Methanol’s polarity aids in dissolving hydrophilic byproducts while retaining the target compound during cooling .

Q. How is the biological activity of this compound typically evaluated, and what structural features influence its potency?

- Precursor role : Fluorine and methyl groups enhance metabolic stability and lipophilicity, as seen in related pyridine derivatives used in drug discovery .

- In vitro assays : Cytotoxicity testing (e.g., MTT assay) in cancer cell lines, with comparisons to analogs like bis(4-fluorophenyl)methanol .

- Structure-activity relationship (SAR) : Fluorine at position 6 and methyl at position 5 are critical for binding affinity, as inferred from crystallographic data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound, especially in large-scale syntheses?

- DoE (Design of Experiments) : Vary methanol content, pH, and temperature using factorial designs to identify optimal parameters (e.g., 40–60°C, pH 7–9) .

- Catalyst screening : Test Pd/C or Raney nickel for hydrogenation steps; microwave-assisted synthesis reduces reaction time .

- Continuous flow reactors : Enhance scalability and consistency, as demonstrated for similar heterocyclic alcohols .

Q. How should researchers address contradictions in biological activity data between this compound and its structural analogs?

- Meta-analysis : Compare datasets from multiple studies (e.g., divergent cytotoxicity results in fluorophenyl vs. methylpyridine derivatives) .

- Control experiments : Verify assay conditions (e.g., solvent purity, cell line variability) and confirm compound stability via HPLC .

- Mechanistic studies : Use molecular docking to assess target binding differences caused by substituent positioning .

Q. What computational tools are available for predicting the physicochemical properties and synthetic pathways of this compound?

- PubChem databases : Access experimental/logP, solubility, and spectral data .

- Retrosynthesis software : Tools leveraging PISTACHIO and REAXYS databases propose routes via halogenation or Grignard reactions .

- DFT calculations : Predict regioselectivity in substitution reactions (e.g., fluorine’s electron-withdrawing effect directing methyl addition) .

Q. What strategies mitigate regioselectivity challenges during the introduction of fluorine and methyl groups to the pyridine ring?

- Directing groups : Use protecting groups (e.g., Boc) to block undesired positions during fluorination .

- Metal-mediated reactions : Pd-catalyzed C-H activation for precise methyl group installation at position 5 .

- Kinetic vs. thermodynamic control : Adjust reaction temperature to favor desired intermediates (e.g., lower temps for kinetic products) .

Q. How can the metabolic stability of this compound be assessed in preclinical studies?

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .

- Isotope labeling : Use ¹⁸O-labeled methanol to track metabolic pathways .

- Comparative studies : Benchmark against known stable compounds (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) .

Q. What precautions are necessary when handling this compound due to its hygroscopicity and potential toxicity?

- Storage : Anhydrous conditions (desiccators with silica gel) and inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Safety protocols : Use methanol-resistant gloves (nitrile) and fume hoods during synthesis .

- Toxicity screening : Follow EPA guidelines for fluorinated compounds, including acute toxicity tests in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.